molecular formula C20H16N4O B1383859 (4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(phenyl)methanone CAS No. 2089391-67-1

(4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(phenyl)methanone

Cat. No.: B1383859
CAS No.: 2089391-67-1
M. Wt: 328.4 g/mol
InChI Key: VHBBUUQOULNLCM-UHFFFAOYSA-N
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Description

(4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(phenyl)methanone: is a complex organic compound belonging to the class of pyrazolo[3,4-b]pyridines

Mechanism of Action

Target of Action

The primary targets of (4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(phenyl)methanone are currently unknown. This compound belongs to the class of 1H-pyrazolo[3,4-b]pyridines , which have been extensively studied and found to have diverse biological activities.

Mode of Action

Without specific information on the compound’s targets, it’s challenging to provide a detailed explanation of its mode of action. Generally, 1H-pyrazolo[3,4-b]pyridines interact with their targets by forming non-covalent interactions, such as hydrogen bonds and hydrophobic interactions . The exact nature of these interactions would depend on the specific target and the compound’s chemical structure.

Biochemical Pathways

Given the structural similarity to other 1h-pyrazolo[3,4-b]pyridines , it’s plausible that this compound could affect similar biochemical pathways. These compounds have been associated with a variety of biological activities, suggesting they may interact with multiple pathways.

Result of Action

Related 1h-pyrazolo[3,4-b]pyridines have shown a range of biological activities, including antitumor activity . The exact effects would depend on the compound’s specific targets and mode of action.

Biochemical Analysis

Biochemical Properties

(4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(phenyl)methanone plays a crucial role in biochemical reactions by interacting with several enzymes and proteins. It has been shown to inhibit cycline-dependent kinase1, HIV reverse transcriptase, leucine zipper kinase, protein kinase, xanthine oxidase, interleukin-6 (IL-6), tumor necrosis factor alpha (TNF-α), phosphodiesterase-4, and NAD(P)H oxidases . These interactions are primarily inhibitory, leading to the modulation of various biochemical pathways and cellular processes.

Cellular Effects

The effects of this compound on cells are diverse and significant. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the Ras/Erk, PLC-γ, and PI3K/Akt pathways, which are associated with cell proliferation, differentiation, and survival . Additionally, this compound can affect the expression of genes involved in inflammatory responses and oxidative stress.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with various biomolecules. It acts as an inhibitor for several enzymes, including cycline-dependent kinase1 and xanthine oxidase . These inhibitory actions result in the downregulation of enzyme activity, leading to altered biochemical pathways and cellular responses. Furthermore, this compound can induce changes in gene expression, particularly those related to inflammation and oxidative stress.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that this compound can maintain its inhibitory effects on enzymes and cellular pathways, suggesting its potential for sustained therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects without significant toxicity . At higher doses, toxic or adverse effects have been observed, including potential damage to vital organs and disruption of normal cellular functions. These findings highlight the importance of dosage optimization for safe and effective use of this compound in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of enzymes such as xanthine oxidase and NAD(P)H oxidases, leading to changes in the production of reactive oxygen species and other metabolites. These interactions play a crucial role in the compound’s overall biochemical and therapeutic effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, enhancing its therapeutic efficacy. The distribution of this compound within the body is crucial for its pharmacokinetic properties and overall effectiveness.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for the compound’s activity and function, as it allows for precise interactions with target biomolecules. Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(phenyl)methanone typically involves multiple steps, starting with the formation of the pyrazolo[3,4-b]pyridine core. One common approach is the cyclization of a suitable precursor containing the pyrazole and pyridine moieties under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes. The process would be optimized for efficiency and yield, with continuous monitoring to ensure product quality. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Converting the amino group to a nitro group.

  • Reduction: : Reducing the nitro group to an amine.

  • Substitution: : Replacing a hydrogen atom on the pyrazolo[3,4-b]pyridine ring with another functional group.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents like tin (Sn) and hydrochloric acid (HCl) are often used.

  • Substitution: : Various electrophiles and nucleophiles can be employed, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include:

  • Nitro derivatives: : Resulting from the oxidation of the amino group.

  • Amine derivatives: : Resulting from the reduction of the nitro group.

  • Substituted pyrazolo[3,4-b]pyridines: : Resulting from substitution reactions.

Scientific Research Applications

This compound has shown potential in various scientific research applications:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Studied for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Applied in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • Pyrazolo[3,4-b]pyridine derivatives: : Known for their diverse biological activities.

  • Indole derivatives: : Possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties.

Properties

IUPAC Name

(4-amino-6-methyl-1-phenylpyrazolo[3,4-b]pyridin-5-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O/c1-13-17(19(25)14-8-4-2-5-9-14)18(21)16-12-22-24(20(16)23-13)15-10-6-3-7-11-15/h2-12H,1H3,(H2,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHBBUUQOULNLCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C=NN(C2=N1)C3=CC=CC=C3)N)C(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(phenyl)methanone

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